
3-(1-(2-(2,5-Dioxopyrrolidin-1-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-(2-(2,5-Dioxopyrrolidin-1-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione, also known as TZD, is a thiazolidinedione compound that has been extensively studied for its potential therapeutic properties. This compound has been found to have a wide range of biochemical and physiological effects that make it a promising candidate for the treatment of various diseases. In
Aplicaciones Científicas De Investigación
Anticonvulsant Properties
This compound has been studied for its potential as an anticonvulsant . Researchers have synthesized a series of hybrid pyrrolidine-2,5-dione derivatives with potent anticonvulsant properties . These compounds showed broad-spectrum activity in widely accepted animal seizure models, namely, the maximal electroshock (MES) test and the psychomotor 6 Hz (32 mA) seizure model in mice .
Pain Management
The compound has also shown promise in pain management . It was found to be effective in the formalin test of tonic pain, the capsaicin-induced pain model, and the oxaliplatin (OXPT)-induced neuropathic pain model in mice .
Inhibition of Calcium Currents
The compound has been found to inhibit calcium currents mediated by Cav 1.2 (L-type) channels . This mechanism of action could have implications for a variety of neurological disorders.
Metabolic Stability
The compound has demonstrated high metabolic stability on human liver microsomes . This suggests that it could have a favorable pharmacokinetic profile.
Negligible Hepatotoxicity
The compound has shown negligible hepatotoxicity , which is an important consideration for any potential therapeutic agent.
Inhibition of Cytochrome P450 Isoforms
The compound has shown relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9 isoforms of cytochrome P450, compared to reference compounds . This could reduce the risk of drug-drug interactions.
Mecanismo De Acción
Target of Action
It’s known that similar compounds can interact with proteins, specifically antibodies, to modify their structure .
Mode of Action
The compound can react with specific proteins, such as antibodies, to modify their structure . This interaction results in changes to the protein’s function, potentially enhancing or inhibiting its activity.
Biochemical Pathways
It’s known that similar compounds can influence the production of monoclonal antibodies in certain cell cultures . This suggests that the compound may affect the pathways involved in protein synthesis and modification.
Pharmacokinetics
Similar compounds have been shown to have drug-like absorption, distribution, metabolism, excretion, and toxicity (adme-tox) characteristics , suggesting that this compound may have similar properties.
Result of Action
The compound has been found to increase monoclonal antibody production in certain cell cultures . It does this by suppressing cell growth and increasing both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . Additionally, the compound also suppresses the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s efficacy can be affected by the specific conditions of the cell culture it’s introduced to
Propiedades
IUPAC Name |
3-[1-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O5S/c18-10-1-2-11(19)16(10)7-12(20)15-5-3-9(4-6-15)17-13(21)8-23-14(17)22/h9H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHEKZVPZHZUNPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CSC2=O)C(=O)CN3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(2-(2,5-Dioxopyrrolidin-1-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-bromophenyl)-5-(2-chlorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2842226.png)
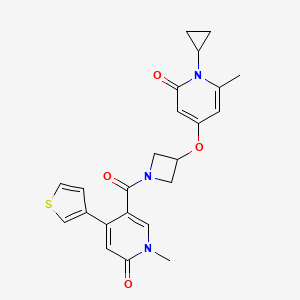
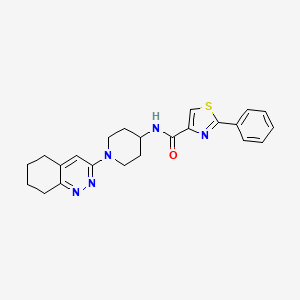

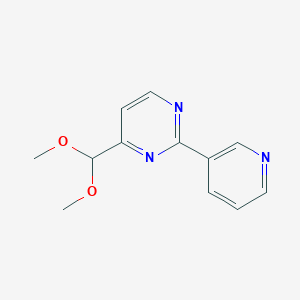
![1-(Benzenesulfonyl)-3-{5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B2842240.png)
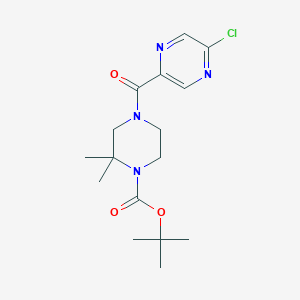
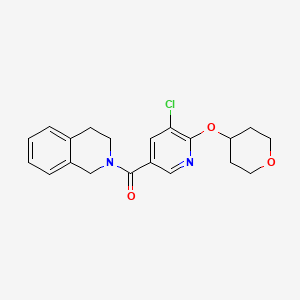
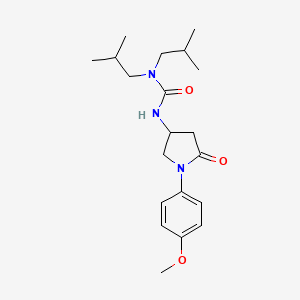



![8-(3-(1H-imidazol-1-yl)propyl)-3-cinnamyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2842248.png)
![4-bromo-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2842249.png)